molecular formula C18H20N3NaO3S B7805157 sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide

sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide

Cat. No.: B7805157
M. Wt: 381.4 g/mol
InChI Key: KRCQSTCYZUOBHN-UHFFFAOYSA-N
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Description

3-hydroxypyruvic acid It is a key intermediate in various metabolic pathways and plays a significant role in biochemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

3-hydroxypyruvic acid can be synthesized through several methods:

    Oxidation of L-serine: This method involves the oxidation of L-serine using specific oxidizing agents under controlled conditions.

    Hydrolysis of 3-hydroxy-2-oxopropanoic acid esters: This involves the hydrolysis of esters of 3-hydroxy-2-oxopropanoic acid under acidic or basic conditions to yield 3-hydroxypyruvic acid.

Industrial Production Methods

Industrial production of 3-hydroxypyruvic acid typically involves the fermentation of microorganisms that can produce this compound as a metabolic byproduct. The fermentation process is optimized to maximize yield and purity.

Chemical Reactions Analysis

3-hydroxypyruvic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-hydroxy-2-oxopropanoic acid.

    Reduction: It can be reduced to form glyceric acid.

    Substitution: It can undergo substitution reactions with nucleophiles to form various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or alcohols.

Major Products Formed

    Oxidation: 3-hydroxy-2-oxopropanoic acid.

    Reduction: Glyceric acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-hydroxypyruvic acid has several applications in scientific research:

    Biochemistry: It is used as a substrate in enzyme assays to study metabolic pathways.

    Medicine: It is investigated for its potential role in treating metabolic disorders.

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Industry: It is used in the production of certain pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-hydroxypyruvic acid involves its role as an intermediate in metabolic pathways. It participates in enzymatic reactions where it is converted to other metabolites. The molecular targets include enzymes such as hydroxypyruvate reductase, which catalyzes its conversion to glyceric acid.

Comparison with Similar Compounds

3-hydroxypyruvic acid can be compared with similar compounds such as:

    Pyruvic acid: Unlike 3-hydroxypyruvic acid, pyruvic acid lacks the hydroxyl group at the third carbon.

    Glyceric acid: Glyceric acid is the reduced form of 3-hydroxypyruvic acid.

    Lactic acid: Lactic acid is structurally similar but lacks the keto group present in 3-hydroxypyruvic acid.

Properties

IUPAC Name

sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCQSTCYZUOBHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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